4-Amino-5-bromophthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrN3 |
|---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
4-amino-5-bromobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-5(3-10)6(4-11)2-8(7)12/h1-2H,12H2 |
InChI Key |
SEZSSYMITKXDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 5 Bromophthalonitrile and Its Analogues
Direct Synthetic Approaches
Direct approaches to functionalized aminophthalonitriles involve the sequential introduction of amino and halogen moieties onto the phthalonitrile (B49051) precursor framework. These methods are characterized by multi-step reaction sequences that include nitration, reduction, halogenation, and conversion of imides to nitriles.
Nitration and Reduction Strategies for Aminophthalonitriles
A primary route for the synthesis of aminophthalonitriles involves the nitration of a phthalimide or a related precursor, followed by the chemical reduction of the nitro group to an amine. This strategy is foundational for introducing the amino functionality at a specific position on the benzene (B151609) ring.
The synthesis of 4-aminophthalonitrile (B1265799), for instance, can be achieved from the chemical transformation of phthalimide through a series of reactions including nitration and reduction. A common procedure for nitration involves treating phthalimide with a mixture of fuming nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution reaction primarily yields 4-nitrophthalimide.
A key intermediate for the target compound, 4-bromo-5-nitrophthalimide, is synthesized by the nitration of 4-bromophthalimide. google.com The reaction is typically carried out using 100% nitric acid in a solution of concentrated sulfuric acid. google.com The subsequent conversion of the nitro group to an amino group is a critical step. This reduction can be accomplished using various methods, including catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst or using metal-acid systems like iron in acetic acid. youtube.com This transformation is a classic and widely used method for preparing anilines from nitroaromatic compounds. youtube.combeilstein-journals.org The selective reduction of the nitro group in 4-bromo-5-nitrophthalonitrile is the final step to yield 4-amino-5-bromophthalonitrile.
Halogenation Routes for Phthalonitrile Derivatives
Halogenation is a crucial step for introducing bromine or other halogens onto the phthalonitrile ring system. This can be achieved either by halogenating a pre-existing phthalonitrile derivative or by functionalizing a precursor like phthalimide before the nitrile groups are formed.
A direct approach involves the bromination of an amino-substituted precursor. For example, the synthesis of N-methyl-4-amino-5-bromo-phthalimide is achieved through the direct bromination of N-methyl-4-amino-phthalimide (4-AMP). google.com This reaction can be performed using a combination of hydrobromic acid and a bromine salt, with hydrogen peroxide as an oxidizing agent, in a solvent like ethylene dichloride. google.com This method is noted to be mild and avoids the formation of dibrominated byproducts. google.com
The reaction conditions for such a bromination are detailed in the following table.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | N-methyl-4-amino-phthalimide (4-AMP) | google.com |
| Brominating Agent | Hydrobromic acid and Sodium Bromide | google.com |
| Oxidizing Agent | Hydrogen Peroxide | google.com |
| Solvent | Ethylene dichloride | google.com |
| Catalyst | Tetrabutylammonium bromide (phase-transfer catalyst) | google.com |
| Temperature | 35-38°C | google.com |
Amidation and Dehydration Protocols from Phthalimides
The conversion of a phthalimide derivative into a phthalonitrile is a key transformation. This process typically involves two steps: first, the opening of the imide ring to form a phthalamide (a diamide), and second, the dehydration of the amide groups to nitrile groups.
A well-documented example is the synthesis of 4-bromo-5-nitrophthalonitrile from 4-bromo-5-nitrophthalimide. google.com The amidation is carried out by treating the phthalimide derivative with an aqueous solution of ammonium (B1175870) hydroxide (B78521). google.com The subsequent dehydration of the resulting 4-bromo-5-nitrophthalamide is achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in a solvent like dimethylformamide (DMF). google.com This multi-step process provides a reliable pathway from a stable phthalimide intermediate to the desired phthalonitrile. google.com
The following table summarizes the optimized reaction conditions for this transformation. google.com
| Step | Reagents | Temperature | Duration | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | 4-bromophthalimide, 100% HNO₃, conc. H₂SO₄ | 45-50°C | 5-6 hours | 85% | google.com |
| Amidation | 4-bromo-5-nitrophthalimide, aq. NH₄OH, NH₄Cl | 35-40°C | 1.5-2 hours | ~98% | google.com |
| Dehydration | 4-bromo-5-nitrophthalamide, POCl₃, DMF | 30-35°C | 1.5-2 hours | ~98% | google.com |
Precursor Chemistry and Intermediate Transformations
Utilization of Phthalimide and Phthalic Acid Derivatives
Phthalic acid and its derivatives, particularly phthalimide and phthalic anhydride, are fundamental building blocks in the synthesis of phthalonitriles. Their stable cyclic structure provides a robust scaffold that can undergo various functionalization reactions. For example, the synthesis of 4-nitrophthalimide begins with the direct nitration of commercial phthalimide, a widely available starting material. orgsyn.org
Similarly, the synthesis of the key precursor 4-bromo-5-nitrophthalimide starts from 4-bromophthalimide. google.com This demonstrates a strategy where a halogenated phthalimide is used as the foundational block for subsequent nitration and conversion to the nitrile. These precursors are advantageous due to their stability and well-understood reactivity in electrophilic aromatic substitution reactions.
Conversion of Related Halogenated Nitrile and Amino Precursors
The final stages of the synthesis often involve the interconversion of functional groups on a fully formed, substituted phthalonitrile ring. The intermediate 4-bromo-5-nitrophthalonitrile is particularly important due to the reactivity of both the bromo and nitro groups. researchgate.net The strong electron-withdrawing nature of the two cyano groups and the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the bromo or nitro substituents. researchgate.net
However, for the synthesis of this compound, the key transformation is the selective reduction of the nitro group on the 4-bromo-5-nitrophthalonitrile intermediate. This conversion is typically achieved through catalytic hydrogenation, which effectively reduces the nitro functionality to a primary amine while leaving the bromo and nitrile groups intact. This final step highlights the importance of chemoselective reactions in the synthesis of highly functionalized aromatic compounds.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, optimization efforts would primarily focus on the selective reduction of the nitro group in the precursor, 4-bromo-5-nitrophthalonitrile, without affecting the bromine and nitrile functionalities.
Several reducing agents are known to selectively reduce aromatic nitro groups in the presence of other sensitive functional groups like nitriles. Key parameters for optimization include the choice of reducing agent, solvent, temperature, and reaction time.
Detailed Research Findings:
Choice of Reducing Agent: The selection of the reducing agent is paramount for the chemoselective reduction of the nitro group. Common reagents for this transformation include tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol (B145695) or ethyl acetate. This reagent is known for its mildness and high selectivity for the reduction of nitro groups over nitriles and aryl halides stackexchange.com. Another effective system involves the use of sodium borohydride (NaBH₄) in combination with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). This combination can activate the nitrile group towards reduction, but careful control of stoichiometry and temperature can achieve selective reduction of the nitro group calvin.educalvin.edu. Catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) can also be employed, as it is often selective for nitro group reduction in the presence of nitriles, especially under controlled hydrogen pressure stackexchange.com.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. For reductions using SnCl₂·2H₂O, polar protic solvents like ethanol are often preferred as they facilitate the dissolution of the tin salt and the substrate. For borohydride reductions, ethereal solvents such as tetrahydrofuran (THF) are commonly used.
Temperature and Reaction Time: The reaction temperature is a crucial parameter to control. Lower temperatures generally favor higher selectivity, minimizing side reactions such as the reduction of the nitrile groups or hydrodehalogenation. The reaction time needs to be optimized to ensure complete conversion of the starting material while preventing the formation of degradation products. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
Interactive Data Table: Optimization of Nitro Group Reduction
Below is a hypothetical data table illustrating the effect of different reducing agents on the yield of an aminobenzonitrile from a corresponding nitrobenzonitrile, based on general principles and findings for similar substrates.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SnCl₂·2H₂O | Ethanol | 70 | 2 | 85 |
| 2 | NaBH₄ / BF₃·OEt₂ | THF | 25 | 4 | 78 |
| 3 | H₂ (1 atm), Pt/C | Ethyl Acetate | 25 | 6 | 90 |
| 4 | Fe / NH₄Cl | Ethanol/Water | 80 | 3 | 82 |
This table is illustrative and actual results for this compound may vary.
Further yield enhancement can be achieved by ensuring the purity of the starting 4-bromo-5-nitrophthalonitrile and by optimizing the work-up and purification procedures to minimize product loss.
Stereochemical Control in Synthetic Pathways
Stereochemical control becomes a significant consideration in the synthesis of analogues of this compound where chirality is introduced. This is particularly relevant in the synthesis of asymmetrically substituted phthalocyanine (B1677752) precursors, where the phthalonitrile unit is a key building block. Phthalocyanines derived from chiral phthalonitriles can exhibit unique properties and applications in areas such as asymmetric catalysis and chiroptical materials.
One form of stereoisomerism that can arise in substituted phthalonitrile derivatives is atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the context of this compound analogues, if a bulky substituent is introduced at a position that restricts the free rotation of another part of the molecule, stable atropisomers can be formed.
Detailed Research Findings:
The synthesis of asymmetrically substituted phthalonitriles is a key strategy for obtaining chiral phthalocyanines. This can be achieved through statistical condensation of two different phthalonitriles or through directed synthesis methodologies.
Synthesis of Chiral Phthalonitrile Precursors: Chiral phthalonitrile precursors can be synthesized by incorporating a chiral auxiliary or a chiral substituent onto the phthalonitrile scaffold. For instance, binaphthol-bridged phthalonitriles are common precursors for the preparation of chiral phthalocyanines. However, the self-condensation of these precursors can often lead to low yields of the desired chiral macrocycle.
Controlling Atropisomerism: The control of atropisomerism in the synthesis of phthalonitrile analogues is a challenging task. The rotational barrier around the single bond that gives rise to atropisomerism is influenced by the steric bulk of the substituents ortho to the bond axis. In the design of synthetic pathways for chiral analogues, the choice of substituents and their positions on the phthalonitrile ring is crucial for controlling the formation of specific atropisomers. Theoretical calculations can be employed to predict the rotational barriers and the stability of different atropisomeric forms.
While there are no specific reports on the stereochemical control in the synthesis of this compound itself, the principles established in the synthesis of other chiral phthalonitrile derivatives and asymmetric phthalocyanines would be directly applicable to its chiral analogues. The targeted synthesis of specific stereoisomers would require careful design of the synthetic route and potentially the use of chiral catalysts or auxiliaries to induce stereoselectivity.
Chemical Reactivity and Derivatization Pathways of 4 Amino 5 Bromophthalonitrile
Reactivity of the Amino Group
The amino group attached to the aromatic ring is a primary amine, which characteristically acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. Its reactivity is modulated by the electronic effects of the other substituents on the benzene (B151609) ring.
Electrophilic Attack and Functionalization
The amino group is susceptible to attack by various electrophiles. One of the most significant reactions in this class is diazotization. When treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, primary aromatic amines form diazonium salts.
In the case of 4-amino-5-bromophthalonitrile, the reaction would proceed as follows:
Reaction: this compound + HONO/H⁺ → 4-Bromo-5,6-dicyanobenzenediazonium salt + 2H₂O
This transformation is pivotal as the resulting diazonium salt is a highly versatile intermediate. The diazonium group can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of functionalities such as -OH, -Cl, -Br, -I, -CN, and -F. For instance, diazotization of the related 3-aminophthalonitrile (B1596002) followed by treatment with potassium iodide yields 3-iodophthalonitrile. cdnsciencepub.com Similarly, the diazotization of aminopyridines in dilute mineral acid leads to the formation of corresponding diazonium ions, which can be subsequently hydrolyzed to hydroxy compounds. rsc.org
Table 1: Potential Functionalization via Diazonium Salt Intermediate
| Reagent | Product Functional Group |
|---|---|
| CuCl/HCl | -Cl |
| CuBr/HBr | -Br |
| KI | -I |
| CuCN/KCN | -CN |
| HBF₄, heat | -F |
| H₂O, heat | -OH |
This interactive table outlines potential transformations of the diazonium salt derived from this compound.
Nucleophilic Reactivity in Condensation Reactions
A condensation reaction is one where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule like water or ammonia (B1221849). wikipedia.orglibretexts.org The primary amino group of this compound readily participates in such reactions, most notably with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. ekb.eg
This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon. The subsequent elimination of a water molecule yields the C=N double bond characteristic of an imine.
General Reaction: this compound + R₂C=O ⇌ 4-(R₂C=N)-5-bromophthalonitrile + H₂O
Alkylation and Acylation Reactions
The nucleophilic nitrogen of the amino group can also react with alkyl halides and acylating agents.
Alkylation: The reaction with alkyl halides (e.g., methyl iodide) can introduce alkyl groups onto the amino nitrogen. However, this reaction is often difficult to control and can lead to overalkylation, producing a mixture of secondary amine, tertiary amine, and even quaternary ammonium (B1175870) salt products. youtube.com This occurs because the alkylated amine product is often more nucleophilic than the starting primary amine.
Acylation: Acylation, the reaction with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride), is a more controlled and synthetically useful reaction. organic-chemistry.orgyoutube.com It leads to the formation of an amide. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The resulting N-acylated product is significantly less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This deactivation prevents further acylation.
Reaction: this compound + CH₃COCl → N-(4-bromo-2,3-dicyanophenyl)acetamide + HCl
This chemoselective acylation is a reliable method for protecting the amino group or for synthesizing amide derivatives. nih.gov
Reactivity of the Nitrile Group
The two nitrile (-C≡N) groups are strong electron-withdrawing groups that significantly influence the reactivity of the aromatic ring. The carbon atom of the nitrile group is electrophilic and thus susceptible to nucleophilic attack.
Hydrolysis to Carboxylic Acid Derivatives
Nitrile groups can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. The hydrolysis proceeds in two stages: first to a carboxamide, and then to the carboxylic acid and ammonia (or an ammonium salt). wikipedia.org
Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, both nitrile groups of this compound would be hydrolyzed. The reaction involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The final product would be 4-amino-5-bromophthalic acid.
Reaction: this compound + 4H₂O + 2H⁺ → 4-Amino-5-bromophthalic acid + 2NH₄⁺
Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base (e.g., NaOH) and heat also results in hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The initial product is the salt of the carboxylic acid (a carboxylate). Subsequent acidification is required to obtain the free carboxylic acid.
Reaction (Step 1): this compound + 2OH⁻ + 2H₂O → 4-Amino-5-bromophthalate + 2NH₃
Reaction (Step 2): 4-Amino-5-bromophthalate + 2H⁺ → 4-Amino-5-bromophthalic acid
Reduction to Amine Functionalities
The nitrile groups can be reduced to primary amine functionalities (-CH₂NH₂). This transformation is a valuable synthetic route for preparing diamines.
Common reducing agents for this conversion include:
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. The reaction often requires elevated temperature and pressure.
Applying these methods to this compound would yield 4-amino-5-bromo-1,2-bis(aminomethyl)benzene.
Reaction: this compound + 4H₂ (catalyst) → 4-Amino-5-bromo-1,2-bis(aminomethyl)benzene
Table 2: Summary of Functional Group Transformations
| Functional Group | Reagent(s) | Product Functional Group |
|---|---|---|
| Amino (-NH₂) | HONO, H⁺; then CuX | -X (Halogen, CN, OH) |
| Amino (-NH₂) | R₂C=O, H⁺ | Imine (-N=CR₂) |
| Amino (-NH₂) | RCOCl | Amide (-NHCOR) |
| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |
This interactive table summarizes the key derivatization pathways for the amino and nitrile groups of this compound.
Organometallic Additions and Ketone Formation
The dinitrile functional groups of this compound are susceptible to nucleophilic attack by organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds. pearson.commsu.edu This reaction provides a robust pathway for the formation of ketones, proceeding through a two-step mechanism involving nucleophilic addition followed by hydrolysis. chemistrysteps.compearson.com
The initial step involves the addition of the organometallic reagent across one of the carbon-nitrogen triple bonds. chemistrysteps.comlibretexts.org The nucleophilic carbon of the organometallic compound attacks the electrophilic carbon of the nitrile, forming a new carbon-carbon bond and a transient, negatively charged imine salt intermediate. ucalgary.camasterorganicchemistry.com This intermediate is stable under the anhydrous reaction conditions and does not typically undergo a second nucleophilic addition, which would result in an unstable species with two negative charges on the nitrogen atom. chemistrysteps.comchemistrysteps.com
Subsequent workup with aqueous acid (H₃O⁺) serves two purposes: it quenches any remaining organometallic reagent and hydrolyzes the imine salt. ucalgary.camasterorganicchemistry.com The hydrolysis proceeds through protonation of the imine nitrogen, followed by the addition of water to the iminium ion. A series of proton transfers and the eventual elimination of ammonia lead to the formation of the corresponding ketone. ucalgary.ca Since the ketone is only formed during the aqueous workup, it is not exposed to the highly reactive organometallic reagent, thus preventing the common side reaction of alcohol formation. chemistrysteps.comucalgary.ca
This transformation is a key method for introducing diverse alkyl or aryl side chains onto the phthalonitrile (B49051) core, converting the nitrile groups into versatile keto functionalities.
Table 1: Ketone Formation via Organometallic Addition to this compound This table presents hypothetical examples based on established chemical principles, as specific reactions for this exact substrate may not be widely documented.
| Organometallic Reagent | Reagent Formula | Expected Ketone Product |
|---|---|---|
| Phenylmagnesium bromide | C₆H₅MgBr | 4-Amino-5-bromo-2-(benzoyl)benzonitrile |
| Methyl lithium | CH₃Li | 4-Amino-5-bromo-2-(acetyl)benzonitrile |
Reactivity of the Bromo Substituent
The bromine atom attached to the aromatic ring of this compound is a versatile handle for a variety of substitution and coupling reactions. Its reactivity is significantly influenced by the electronic effects of the other substituents on the ring—namely, the electron-donating amino group and the strongly electron-withdrawing nitrile groups.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The this compound scaffold is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the two strong electron-withdrawing nitrile groups ortho and para to the bromo substituent. masterorganicchemistry.comlibretexts.org These groups stabilize the negative charge that develops in the aromatic ring during the reaction. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org
In the first step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the ortho and para nitrile groups. masterorganicchemistry.com In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromo substituent, providing a direct method for introducing new functional groups at this position. chemrxiv.orgnih.gov
Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | Piperidine | 4-Amino-5-(piperidin-1-yl)phthalonitrile |
| Alkoxide | Sodium methoxide | 4-Amino-5-methoxyphthalonitrile |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo substituent on this compound makes it an excellent substrate for such transformations. bohrium.commdpi.com
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The Suzuki reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov
The Negishi coupling is another important C-C bond-forming reaction that utilizes an organozinc reagent as the coupling partner with the aryl bromide. wikipedia.orgorganic-chemistry.org This reaction is also typically catalyzed by palladium or nickel complexes. wikipedia.org The Negishi coupling is known for its high reactivity and ability to form bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.orgbeilstein-journals.org It is a valuable method for introducing alkyl, alkenyl, and aryl groups. nih.govresearchgate.net
Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Amino-5-phenylphthalonitrile |
Multi-Component Reaction Integration Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing atoms from all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govorganic-chemistry.orgnih.gov The structure of this compound, with its multiple distinct functional groups, makes it an intriguing candidate for integration into MCR strategies to rapidly generate molecular complexity.
The primary amino group can react with carbonyl compounds (aldehydes or ketones) to form an imine intermediate in situ. This imine can then be intercepted by other components in the reaction mixture. For example, in an Ugi-type reaction, an aldehyde, an amine (in this case, the amino group of the phthalonitrile), an isocyanide, and a carboxylic acid could potentially combine to form a complex α-acylamino carboxamide derivative. mdpi.com
Furthermore, the dinitrile moiety can participate in MCRs leading to the formation of heterocyclic rings. The combination of the amino group and the adjacent nitrile could be used to construct fused heterocyclic systems, such as pyrimidines or pyridines, through condensation reactions with other bifunctional molecules in a one-pot process. researchgate.net The bromo substituent can be retained throughout the MCR and used in a subsequent post-modification step, such as a Suzuki coupling, further diversifying the molecular scaffold.
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Amino 5 Bromophthalonitrile
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy Methodologies
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Amino-5-bromophthalonitrile, the FT-IR spectrum is typically recorded on a solid sample, often using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.
The resulting spectrum displays characteristic absorption bands that correspond to specific molecular vibrations. Key vibrational modes for this compound include:
N-H stretching: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. These peaks are often sharp and of medium intensity.
C≡N stretching: The nitrile functional group (-C≡N) is characterized by a sharp, intense absorption band in the 2220-2260 cm⁻¹ region. The presence of two cyano groups in the phthalonitrile (B49051) structure would be clearly indicated here.
C=C stretching: The aromatic ring shows several absorption bands in the 1400-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the benzene (B151609) ring.
N-H bending: The bending vibration of the amino group appears in the range of 1590-1650 cm⁻¹.
C-N stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine is typically observed between 1250 and 1360 cm⁻¹.
C-Br stretching: The carbon-bromine bond gives rise to a stretching vibration in the fingerprint region, usually between 500 and 690 cm⁻¹.
Aromatic C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern on the benzene ring and appear in the 690-900 cm⁻¹ range.
Table 4.1.1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 |
| C≡N Stretch | -C≡N | 2220 - 2260 |
| N-H Bend | -NH₂ | 1590 - 1650 |
| C=C Aromatic Stretch | Aromatic Ring | 1400 - 1600 |
| C-N Stretch | Ar-NH₂ | 1250 - 1360 |
| C-H Out-of-plane Bend | Aromatic Ring | 690 - 900 |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing the nitrile (C≡N) and aromatic ring vibrations, which often produce strong Raman signals. The symmetric vibrations of the substituted benzene ring are also typically more prominent in the Raman spectrum compared to the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Techniques for Structural Elucidation
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound (C₈H₄BrN₃), the structure suggests the presence of two aromatic protons and two protons from the amino group.
The expected signals in the ¹H NMR spectrum, typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃, would be:
Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they are in different chemical environments and would appear as two distinct signals, likely singlets, in the aromatic region (typically δ 6.0-8.0 ppm). The precise chemical shifts are influenced by the electronic effects of the amino, bromo, and cyano substituents. The proton adjacent to the amino group would likely be more shielded (appear at a lower ppm value) compared to the proton situated between a cyano and a bromo group.
Amino Protons: The two protons of the -NH₂ group would typically appear as a broad singlet. Its chemical shift can vary significantly (e.g., δ 4.0-6.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.
Carbon-13 (¹³C) NMR Analysis
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule, as the molecular symmetry does not make any of them equivalent.
The expected chemical shifts (δ) are:
Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The chemical shifts are influenced by the attached substituents.
The carbon atom bonded to the amino group (C-NH₂) would be shielded and appear at a lower ppm value (e.g., δ 140-150 ppm).
The carbon atom bonded to the bromine (C-Br) would appear in the range of δ 110-120 ppm.
Carbons attached to the electron-withdrawing cyano groups would be deshielded and appear further downfield.
Nitrile Carbons: The two carbon atoms of the cyano groups (-C≡N) would appear as two distinct signals in a characteristic region, typically between δ 115-125 ppm.
Table 4.2.2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C-NH₂ | Aromatic | 140 - 150 |
| C-Br | Aromatic | 110 - 120 |
| C-CN | Aromatic | >120 |
| Aromatic C-H | Aromatic | 110 - 140 |
Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily confirm the absence of coupling between the two aromatic protons, as they are separated by more than three bonds, supporting their assignment as singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the ¹H signals of the two aromatic protons to their corresponding ¹³C signals on the benzene ring.
Mass Spectrometry Methodologies
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule with the complexity of this compound, high-resolution methods are often employed to confirm its identity and purity.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of this compound, allowing for the unequivocal confirmation of its elemental composition. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
For this compound (C₈H₄BrN₃), the presence of bromine is a key distinguishing feature due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively. Consequently, the mass spectrum of a bromine-containing compound will exhibit two peaks for the molecular ion, separated by two mass units, with nearly equal intensities. This isotopic signature provides a high level of confidence in the identification of the compound.
Expected HRMS Data for this compound:
The calculated exact mass of the [M]⁺ ion for C₈H₄⁷⁹BrN₃ is 220.9619 Da.
The calculated exact mass of the [M+2]⁺ ion for C₈H₄⁸¹BrN₃ is 222.9599 Da.
The observation of this isotopic pattern with the correct mass difference and intensity ratio in an HRMS spectrum would provide strong evidence for the presence of a single bromine atom in the molecule.
| Ion | Calculated Exact Mass (Da) | Expected Relative Abundance (%) |
| [C₈H₄⁷⁹BrN₃]⁺ | 220.9619 | 100 |
| [C₈H₄⁸¹BrN₃]⁺ | 222.9599 | ~97.3 |
This table is interactive. You can sort and filter the data.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix desorbs, carrying the analyte molecules into the gas phase as intact ions.
For the analysis of this compound, MALDI-TOF MS would be expected to produce primarily singly charged molecular ions, [M+H]⁺. This "soft" ionization minimizes fragmentation, providing a clear indication of the molecular weight. The high-throughput nature of MALDI-TOF makes it suitable for rapid screening and analysis.
| Technique | Expected Ion | Expected m/z | Key Feature |
| MALDI-TOF MS | [C₈H₄BrN₃+H]⁺ | ~222, ~224 | Isotopic pattern of bromine |
This table is interactive. You can sort and filter the data.
The integration of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of complex mixtures and the confirmation of the purity of compounds like this compound. LC separates the components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. The separated components then enter the mass spectrometer for detection and identification.
In the context of this compound, an LC-MS method would typically employ a reversed-phase column. The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The mass spectrometer, often a high-resolution instrument, would provide mass data for the eluting peak, confirming its identity.
A key advantage of LC-MS is its ability to detect and identify impurities, even at low levels. The characteristic isotopic pattern of bromine in the mass spectrum of any bromine-containing impurities would aid in their identification.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable insights into the electronic structure and photophysical properties of molecules. These methods are particularly sensitive to the presence of chromophores and fluorophores within a molecule.
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.
The UV-Vis spectrum of this compound is expected to be influenced by the electronic transitions within the substituted benzene ring. The presence of the amino group (-NH₂), a strong electron-donating group, and the nitrile groups (-CN), which are electron-withdrawing, will significantly affect the energy of the π → π* transitions. Generally, the presence of an amino group on a benzene ring leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The bromine atom is also expected to contribute to a slight red shift.
Based on studies of similar substituted aromatic compounds, the UV-Vis spectrum of this compound in a common organic solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to show absorption maxima in the UV region.
| Solvent | Expected λmax (nm) | Transition Type |
| Ethanol | ~240 - 260 | π → π |
| Ethanol | ~290 - 320 | π → π |
This table is interactive. You can sort and filter the data. The expected λmax values are estimations based on related structures.
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must possess a rigid, conjugated system. Many aromatic compounds, particularly those with electron-donating substituents like an amino group, exhibit fluorescence.
This compound, with its aromatic ring and amino substituent, has the potential to be fluorescent. The fluorescence emission spectrum is typically a mirror image of the longest wavelength absorption band and is shifted to a longer wavelength (a phenomenon known as the Stokes shift). The intensity and wavelength of the fluorescence emission can be highly sensitive to the solvent polarity and the presence of quenching agents. The bromine atom, being a heavy atom, could potentially decrease the fluorescence quantum yield through enhanced intersystem crossing.
| Excitation Wavelength (nm) | Expected Emission Wavelength (nm) | Solvent |
| ~300 | ~350 - 450 | Acetonitrile |
This table is interactive. You can sort and filter the data. The expected emission wavelength is an estimation based on the fluorescence of similar amino-substituted aromatic compounds.
X-ray Diffraction Studies
X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, these studies are crucial for understanding its intermolecular interactions and how they influence its bulk properties.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The presence of the amino (-NH₂) group is expected to result in the formation of intermolecular hydrogen bonds, where the hydrogen atoms of the amino group act as donors to the nitrogen atoms of the nitrile (-CN) groups or the amino group of an adjacent molecule. The bromine atom is anticipated to participate in halogen bonding, a directional interaction between the electrophilic region of the bromine and a nucleophilic site on a neighboring molecule. Furthermore, the aromatic nature of the phthalonitrile backbone suggests the presence of π-π stacking interactions, where the planar aromatic rings of adjacent molecules align face-to-face or in a slipped-parallel fashion. These collective interactions would lead to a well-ordered, three-dimensional crystalline lattice.
A detailed single crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the unit cell parameters and the symmetry of the crystal system. This information is invaluable for correlating the molecular structure with its physical and chemical properties and for the rational design of new materials based on this compound.
Electrochemical Characterization Methods
Electrochemical methods are instrumental in determining the redox properties of this compound, providing insights into its electron-donating and -accepting capabilities. This is particularly important as these properties are often transferred to the resulting macrocyclic compounds, such as phthalocyanines, influencing their performance in applications like sensors, catalysts, and electrochromic devices.
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. While specific CV data for this compound is not available, the expected behavior can be extrapolated from related phthalonitrile derivatives. The voltammogram of this compound would likely exhibit characteristic oxidation and reduction peaks corresponding to the removal or addition of electrons from its molecular orbitals.
The amino group, being an electron-donating group, would be expected to facilitate oxidation, while the electron-withdrawing nitrile and bromo groups would favor reduction. The interplay of these substituents will determine the precise redox potentials. The reversibility of the redox processes can also be assessed from the CV data, providing information about the stability of the generated radical ions.
To illustrate the expected redox potentials, the following table presents data for related monosubstituted phthalonitriles.
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Solvent/Electrolyte |
| 4-Aminophthalonitrile (B1265799) | Data not available | Data not available | Acetonitrile/TBAPF₆ |
| 4-Bromophthalonitrile (B1280451) | Data not available | Data not available | Acetonitrile/TBAPF₆ |
Note: Specific experimental data for the redox potentials of 4-aminophthalonitrile and 4-bromophthalonitrile from cyclic voltammetry were not found in the reviewed literature. The table is presented as a template for the type of data that would be obtained from such an analysis.
Spectroelectrochemistry Integration
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the changes in the electronic structure of a molecule as its oxidation state is varied. researchgate.netutwente.nlutu.fisciencegears.com.aunih.gov For this compound, an in-situ UV-Vis spectroelectrochemical experiment would involve recording the UV-Vis absorption spectrum of the compound while the potential is swept. researchgate.netresearchgate.net
As the molecule is oxidized or reduced, changes in its electronic configuration would lead to the appearance or disappearance of absorption bands in the spectrum. This allows for the direct correlation of specific redox events observed in the cyclic voltammogram with changes in the electronic structure. For instance, the formation of a radical cation upon oxidation would likely result in new absorption bands at longer wavelengths. This technique is invaluable for identifying and characterizing the electronic properties of transient redox species.
Derivatization Techniques for Enhanced Analytical Detection
The functional groups of this compound, namely the amino and bromo substituents, offer versatile handles for derivatization. These chemical modifications can be employed to enhance its analytical detection or to tailor its properties for specific applications. researchgate.netnih.govresearchgate.netjournalajacr.com
One of the most significant applications of this compound is its use as a precursor in the synthesis of unsymmetrically substituted phthalocyanines. nih.gov Phthalocyanines are large, aromatic macrocycles with intense color and unique photophysical and electrochemical properties, making them excellent candidates for use in chemical sensors.
By reacting this compound with another substituted phthalonitrile, a statistical mixture of phthalocyanines can be produced, including an unsymmetrically substituted A₃B-type phthalocyanine (B1677752). nih.gov The amino group on the this compound moiety can be further functionalized, for example, by diazotization followed by coupling reactions, to introduce specific recognition elements for a target analyte. The bromo group can be replaced through nucleophilic aromatic substitution to introduce other functionalities.
For example, the amino group could be converted into an isothiocyanate, which can then be used to covalently link the resulting phthalocyanine to a biological molecule, such as an antibody or an enzyme, for the development of highly specific biosensors. The tailored design of these derivatized phthalocyanines allows for the fine-tuning of their absorption and emission properties, which can be exploited for sensitive optical detection of various analytes.
Computational and Theoretical Investigations of 4 Amino 5 Bromophthalonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules in their ground state. sciforum.net This approach is based on the principle that the energy of a system can be determined from its electron density. For 4-Amino-5-bromophthalonitrile, DFT calculations are employed to determine key properties such as molecular geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).
The ground state geometries are typically optimized using a functional, such as the hybrid B3LYP functional, combined with a basis set like 6-31G(d,p). sciforum.net These calculations yield the most stable arrangement of atoms in the molecule. From the optimized structure, various electronic properties can be derived. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important, as their energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive.
Table 1: Calculated Ground State Properties of this compound
| Property | Value | Unit |
| Total Energy | -3055.1234 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | -1.89 | eV |
| HOMO-LUMO Gap | 4.32 | eV |
Note: The values in this table are representative examples derived from typical DFT calculations for similar aromatic compounds and are for illustrative purposes.
To study the properties of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT. chemrxiv.orgwarwick.ac.uk This method is highly effective for calculating the energies of electronic transitions, which correspond to the absorption of light in the UV-visible spectrum. researchgate.net By simulating these transitions, TD-DFT can predict the absorption wavelengths (λmax) and the intensity of these absorptions (oscillator strengths).
For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, identifying them as, for example, π→π* or n→π* transitions. This information is invaluable for interpreting experimental UV-visible spectra and understanding the photophysical properties of the molecule. The calculations are typically performed on the previously optimized ground-state geometry. researchgate.net
Table 2: Calculated Electronic Transitions for this compound using TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.54 | 350 | 0.215 |
| S0 → S2 | 4.11 | 302 | 0.098 |
| S0 → S3 | 4.65 | 267 | 0.453 |
Note: The data presented are illustrative and represent typical outputs from TD-DFT calculations.
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, PBE0) is an approximation of the exchange-correlation energy, while the basis set (e.g., 6-31G(d,p), cc-pVDZ, def2-TZVP) is a set of mathematical functions used to build the molecular orbitals. cnr.itresearchgate.net
The selection strategy involves balancing computational cost with desired accuracy. For molecules like this compound, hybrid functionals such as B3LYP often provide a good compromise, accurately describing a wide range of molecular properties. sciforum.net The Pople-style basis set, 6-31G(d,p), is commonly used for initial geometry optimizations and frequency calculations as it provides a reasonable description of electron distribution, including polarization effects on heavy atoms (d) and hydrogen atoms (p). For more precise energy and electronic property calculations, larger basis sets like cc-pVTZ or def2-TZVP may be employed. The choice is often validated by comparing calculated results with available experimental data for related compounds.
Molecular Structure and Conformation Analysis
Understanding the three-dimensional structure of a molecule is crucial for predicting its physical and chemical properties.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. scispace.com This procedure is fundamental before most other quantum chemical calculations can be performed. For this compound, the process starts with an initial guess of the molecular structure. The DFT method is then used to calculate the forces on each atom, and the atomic positions are adjusted iteratively until the forces become negligible and a stable energy minimum is reached.
For molecules with flexible groups, such as the amino group in this compound, a conformational analysis may be necessary. This involves exploring the potential energy surface by rotating the flexible bonds to identify different stable conformers and the energy barriers between them. This analysis helps in determining the most likely conformation(s) of the molecule at a given temperature.
After a geometry optimization is complete, vibrational frequency calculations are typically performed. q-chem.com These calculations serve two primary purposes. First, they confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies). Second, they provide the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. scispace.com
The calculated vibrational spectrum can be compared directly with experimental FT-IR and FT-Raman spectra. This correlation allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as the N-H stretching of the amino group, the C≡N stretching of the nitrile groups, and various aromatic ring vibrations. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data. researchgate.net
Table 3: Correlation of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3595 | 3451 | 3448 |
| N-H Symmetric Stretch | 3480 | 3341 | 3338 |
| C≡N Stretch | 2315 | 2222 | 2220 |
| C-NH2 Stretch | 1340 | 1286 | 1285 |
| C-Br Stretch | 680 | 653 | 650 |
Note: Experimental values are hypothetical for illustrative purposes. Scaled frequencies are obtained by multiplying the calculated frequency by a scaling factor of 0.96.
Electronic Structure and Reactivity Descriptors
The electronic structure and reactivity of this compound can be thoroughly investigated using a variety of computational methods, primarily centered around Density Functional Theory (DFT). These methods provide deep insights into the molecule's behavior at a quantum mechanical level.
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's chemical stability and reactivity.
For this compound, the presence of both an electron-donating amino group (-NH₂) and electron-withdrawing cyano (-CN) and bromo (-Br) groups would lead to a complex distribution of electron density. The HOMO is anticipated to be localized primarily on the more electron-rich portions of the molecule, including the amino group and the aromatic ring. Conversely, the LUMO is expected to be concentrated around the electron-deficient cyano groups. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: This table is illustrative. Specific values require dedicated DFT calculations for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates regions of varying electron density.
In the case of this compound, the MEP surface would likely show regions of negative electrostatic potential (typically colored red) around the nitrogen atoms of the cyano groups, indicating their susceptibility to electrophilic attack. The area around the amino group's hydrogen atoms would exhibit a positive electrostatic potential (blue), signifying a region prone to nucleophilic attack. This detailed charge mapping is crucial for predicting intermolecular interactions and the initial steps of chemical reactions.
Computational chemistry provides powerful tools to explore potential reaction pathways and elucidate reaction mechanisms by calculating the energies of reactants, products, and, crucially, transition states. For reactions involving this compound, such as its use in the synthesis of phthalocyanines, transition state calculations can identify the most energetically favorable reaction routes.
These calculations involve locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state is used to determine the activation energy of the reaction, which is a key factor in understanding reaction kinetics. However, specific transition state calculations for reactions involving this compound are not readily found in current literature.
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.
Theoretical vibrational frequencies can be calculated using DFT, which correspond to the absorption bands in an Infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the stretching of the C≡N bonds of the nitrile groups, the N-H stretching of the amino group, and the C-Br stretching.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These calculations can provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation and for confirming the identity of the synthesized compound.
Table 2: Expected and Theoretically Calculable IR and NMR Data for this compound
| Spectroscopy | Functional Group/Atom | Expected Range | Calculated Value |
|---|---|---|---|
| IR | C≡N Stretch | ~2230 cm⁻¹ | Data not available |
| IR | N-H Stretch | 3300-3500 cm⁻¹ | Data not available |
| ¹H NMR | Aromatic-H | 7.0-8.0 ppm | Data not available |
| ¹³C NMR | Aromatic-C | 110-140 ppm | Data not available |
Note: This table presents typical ranges. Precise calculated values require specific computational studies.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states.
For this compound, TD-DFT calculations could predict the maximum absorption wavelengths (λmax) corresponding to π→π* and n→π* transitions within the molecule. The results of these calculations are highly dependent on the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM).
Computational Modeling of Intermolecular Interactions and Aggregation
The arrangement of molecules in the solid state and in solution is governed by a complex interplay of intermolecular forces. For this compound, a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions would be expected to play a crucial role in its aggregation and crystal packing.
Computational modeling, particularly through methods like Density Functional Theory (DFT), is a powerful tool for dissecting these interactions. A typical study would involve the calculation of the energies of various possible dimeric and larger oligomeric structures of this compound to identify the most stable arrangements. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis could further elucidate the nature and strength of the specific intermolecular contacts.
Table 1: Hypothetical Data Table of Calculated Interaction Energies for this compound Dimers
| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Head-to-tail | Hydrogen Bonding (N-H···N≡C) | Data Not Available |
| π-stacked | π-π Stacking | Data Not Available |
| Halogen bonded | C-Br···N≡C | Data Not Available |
| T-shaped | C-H···π | Data Not Available |
This table is illustrative of the type of data that would be generated from such a study. The values are currently unavailable in the scientific literature.
Understanding these fundamental interactions is a prerequisite for predicting the macroscopic properties of materials derived from this compound, such as their crystal morphology, solubility, and performance in electronic devices.
Advanced Computational Methodologies and Algorithms (e.g., Molecular Dynamics, Machine Learning in Chemistry)
More advanced computational techniques could provide deeper insights into the dynamic behavior and predictive properties of this compound.
Molecular Dynamics (MD) simulations could be employed to study the behavior of this molecule in different environments over time. For instance, MD simulations could model the aggregation process of this compound molecules in a solvent, providing a view of the self-assembly process at the atomic level. Such simulations could also be used to predict bulk material properties, such as thermal stability and mechanical strength, of polymers derived from this monomer.
Machine Learning (ML) is an emerging tool in chemistry that could be applied to predict the properties of this compound and its derivatives. By training ML models on datasets of molecules with known properties, it is possible to develop algorithms that can rapidly and accurately predict characteristics such as solubility, reactivity, and even potential biological activity. For a molecule like this compound, an ML model could be trained to predict the properties of novel polymers or functional materials that incorporate this building block, thereby accelerating the discovery of new materials with desired functionalities.
Table 2: Potential Applications of Advanced Computational Methodologies to this compound
| Methodology | Potential Application | Information Gained |
| Molecular Dynamics | Simulation of aggregation in solution | Mechanisms of self-assembly, solvent effects |
| Molecular Dynamics | Prediction of polymer properties | Glass transition temperature, mechanical moduli |
| Machine Learning | QSAR (Quantitative Structure-Activity Relationship) | Prediction of biological activity |
| Machine Learning | Materials property prediction | Prediction of electronic and optical properties |
This table outlines potential research directions. Currently, no specific studies applying these methods to this compound have been published.
Applications of 4 Amino 5 Bromophthalonitrile in Advanced Materials and Chemical Synthesis
Precursor for Phthalocyanine (B1677752) and Subphthalocyanine Synthesis
4-Amino-5-bromophthalonitrile is a valuable precursor for the synthesis of phthalocyanines (Pcs) and their smaller analogues, subphthalocyanines (SubPcs). These macrocycles are known for their intense color, high thermal stability, and unique electronic properties, making them suitable for applications in dyes, catalysts, and chemical sensors. The substituents on the phthalonitrile (B49051) precursor are directly incorporated into the final macrocycle, providing a powerful tool for tuning its characteristics.
Generation of Symmetric and Asymmetric Macrocycles
The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile precursors. When this compound is used as the sole precursor, a symmetric A4-type phthalocyanine is formed, where all four isoindole subunits are identical.
However, its most significant utility lies in the creation of asymmetric macrocycles. Through a mixed cyclotetramerization reaction with a different substituted phthalonitrile (let's call it 'B'), a statistical mixture of products is obtained, including the asymmetric A3B-type phthalocyanine. researchgate.netnih.govsemanticscholar.org This method allows for the precise introduction of different functional groups onto the phthalocyanine periphery, which is crucial for creating molecules with specific functionalities, such as targeted drug delivery agents or components for molecular electronics. researchgate.net The separation of these complex mixtures can be challenging, but it is a widely used strategy for accessing low-symmetry phthalocyanines. nih.gov
Tuning of Electronic and Optical Properties in Phthalocyanine Derivatives
The electronic and optical properties of phthalocyanines are dominated by an intense absorption band in the visible region, known as the Q-band, and another in the near-UV region called the B-band or Soret band. researchgate.netmdpi.com The position and intensity of these bands are highly sensitive to the peripheral substituents on the macrocycle. mdpi.comnih.govethernet.edu.et
The this compound precursor introduces both an electron-donating amino (-NH2) group and an electron-withdrawing bromo (-Br) group onto the phthalocyanine ring. This "push-pull" electronic configuration can lead to significant changes in the molecule's frontier molecular orbitals (HOMO and LUMO), thereby altering its absorption spectrum and redox potentials. acs.org Electron-donating groups like the amino group generally cause a red-shift (bathochromic shift) of the Q-band to longer wavelengths, while electron-withdrawing groups have the opposite effect. mdpi.com This tunability is essential for applications such as photosensitizers in photodynamic therapy, where the absorption wavelength must match the light source, and in organic solar cells, where the electronic energy levels need to be aligned for efficient charge transfer. nih.gov
| Phthalocyanine Type | Substituents | Typical Q-Band λmax (nm) | Key Electronic Effect |
|---|---|---|---|
| Unsubstituted ZnPc | Hydrogen | ~670 | Reference |
| Tetra-amino ZnPc | -NH2 (Electron-Donating) | >680 | Red-shift |
| Tetra-nitro ZnPc | -NO2 (Electron-Withdrawing) | <670 | Blue-shift |
| Pc from this compound | -NH2 and -Br | Data not available | Push-Pull Effect |
Control of Aggregation Behavior in Phthalocyanine Systems
Phthalocyanines, being large, planar aromatic molecules, have a strong tendency to stack on top of each other in solution, a phenomenon known as aggregation. nih.gov This aggregation significantly alters their photophysical properties, often leading to the quenching of fluorescence and reduced efficiency in applications like photodynamic therapy. rsc.org The substituents on the phthalocyanine ring play a critical role in controlling this behavior. nih.gov
The amino group introduced by this compound can form intermolecular hydrogen bonds, which can either promote or disrupt aggregation depending on the solvent and the specific geometry of the substituents. rsc.orgdaneshyari.com For instance, a mono-amino substituted phthalocyanine was found to have a high tendency to form H-type aggregates (face-to-face stacking). rsc.org Conversely, the introduction of bulky groups can create steric hindrance that prevents the macrocycles from approaching each other, thereby reducing aggregation. The bromine atom, while not exceptionally large, can contribute to this steric effect. By carefully designing the substitution pattern, it is possible to control the self-assembly of phthalocyanine molecules into well-defined nanostructures. rsc.org
Building Block for Functional Polymeric Materials
Beyond its use in discrete macrocycles, this compound can also be used as a monomer to create high-performance polymers. The nitrile groups are key to the polymerization process, forming highly stable, cross-linked networks upon heating.
Incorporation into Thermostable Polymers
Phthalonitrile-based resins are a class of thermosetting polymers renowned for their exceptional thermal and oxidative stability, capable of withstanding temperatures exceeding 300-400°C for extended periods. specificpolymers.commdpi.commdpi.com The polymerization (or "curing") of phthalonitrile monomers occurs at high temperatures, where the nitrile groups undergo a complex series of reactions to form a highly cross-linked network consisting of stable aromatic structures, such as triazine rings and phthalocyanine macrocycles. mdpi.comresearchgate.net This process generates few or no volatile byproducts, resulting in materials with low void content and excellent mechanical properties. specificpolymers.com
The incorporation of this compound into such a polymer network imparts specific properties. The presence of polar amino groups can improve adhesion to fillers and reinforcements in composite materials, while the bromine atoms can enhance the flame retardancy of the final product. The thermal stability of these polymers makes them suitable for applications in the aerospace, military, and electronics industries as matrix resins for advanced composites and high-temperature adhesives. tandfonline.commdpi.com
| Phthalonitrile Polymer System | Curing Temperature (°C) | Td5% (Temperature at 5% Weight Loss, °C) | Char Yield at 800°C (N2) |
|---|---|---|---|
| Resorcinol-based Phthalonitrile | 375 | 475 | 72% |
| Bisphenol A-based Phthalonitrile | 280 | 430 | 61% |
| Biphenyl-based Phthalonitrile (BPh) | 375 | ~500-538 | >60% |
| Imide-containing Phthalonitrile | 283-302 | 433-492 | 60-72% |
Development of Advanced Polymer Scaffolds
The true potential of using a functional monomer like this compound lies in the ability to create advanced, functional polymer scaffolds. After the primary polymer network is formed through the polymerization of the nitrile groups, the pendant amino groups remain available for subsequent chemical reactions. This process, known as post-polymerization modification, allows for the covalent attachment of a wide variety of molecules to the polymer backbone. researchgate.netnih.gov
For example, the amino groups can be used to anchor catalytic metal complexes, attach bioactive molecules for biomedical applications, or graft other polymer chains to create complex architectures. daneshyari.commdpi.comwiley-vch.de This transforms the inert, high-strength polymer into a functional scaffold with tailored chemical, biological, or electronic properties. The bromine atom also offers a potential site for modification through cross-coupling reactions, further expanding the versatility of the resulting material. These advanced polymer scaffolds could find use in areas such as heterogeneous catalysis, separation membranes, and smart materials.
Role in Metal Complexation and Coordination Chemistry
The presence of nitrogen-containing functional groups—specifically the amino and nitrile moieties—makes this compound a compelling ligand for the formation of coordination complexes with various metal ions.
Ligand Design and Synthesis for Transition Metal Complexes
This compound serves as a foundational component in the design of ligands for transition metal complexes. The amino group and the nitrogen atoms of the two nitrile groups can act as donor sites, allowing the molecule to coordinate with metal centers. The synthesis of such complexes typically involves reacting the phthalonitrile derivative with a suitable metal salt in an appropriate solvent.
The resulting complexes can exhibit diverse geometries, such as tetrahedral or square planar, depending on the metal ion and reaction conditions. For instance, studies on similar amino- and bromo-substituted ligands have shown the formation of stable complexes with metals like copper(II), nickel(II), and cobalt(II). researchgate.net The coordination often occurs through the amino group and one of the adjacent nitrile groups, forming a stable chelate ring. nih.gov The specific properties of these complexes, including their magnetic susceptibility and electronic spectra, are dictated by the nature of the metal and the ligand framework. researchgate.net
| Metal Ion | Potential Coordination Geometry | Donor Atoms Involved |
| Cu(II) | Square Planar | Amino (N), Nitrile (N) |
| Ni(II) | Octahedral / Tetrahedral | Amino (N), Nitrile (N) |
| Co(II) | Octahedral / Tetrahedral | Amino (N), Nitrile (N) |
| Zn(II) | Tetrahedral | Amino (N), Nitrile (N) |
This table illustrates potential coordination scenarios based on principles of coordination chemistry and findings from related amino-containing ligands. researchgate.netnih.gov
Engineering of Redox Properties in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be precisely tuned by modifying the organic linkers. Incorporating functional groups like amino (-NH2) onto the linker is a key strategy for enhancing properties such as selective gas adsorption and catalysis. nih.gov
While direct use of this compound as a primary linker in common MOFs is not widely documented, its structural motifs are highly relevant to the engineering of redox-active MOFs. The introduction of redox-active organic linkers or the post-synthetic modification of existing MOFs with redox-active pendants can imbue the framework with electrochemical activity. mdpi.com The amino group on the phthalonitrile ring can serve as a point for such post-synthetic modifications. mdpi.com Furthermore, the strategic placement of electron-donating amino groups on MOF linkers can modulate the electronic structure and semiconducting properties of the material. nih.gov The ability to fine-tune these electronic characteristics is crucial for applications in chemiresistive sensing and energy storage. mdpi.comnih.gov
Intermediate in Advanced Organic Synthesis
The distinct reactivity of its multiple functional groups makes this compound a valuable intermediate for synthesizing complex organic structures that would be difficult to produce otherwise.
Construction of Complex Heterocyclic Scaffolds
The dinitrile functionality is a well-established precursor for the synthesis of the phthalocyanine macrocycle, a large, highly conjugated heterocyclic system. nih.govnih.gov The synthesis involves a template-driven cyclotetramerization reaction, where four phthalonitrile units condense around a central metal ion to form the characteristic 18-π electron aromatic system.
The substituents on the starting phthalonitrile—in this case, the amino and bromo groups—become peripheral decorations on the final phthalocyanine ring. These peripheral groups are crucial as they significantly influence the solubility, aggregation behavior, and electronic properties of the resulting macrocycle. nih.gov For example, the presence of these groups can alter the light-absorbing characteristics of the phthalocyanine, which is critical for its applications in dyes and photosensitizers. nih.gov Beyond phthalocyanines, the amino and nitrile groups can participate in various cyclization reactions to form other fused heterocyclic systems. frontiersin.org
Chemo- and Regioselective Synthesis of Novel Compounds
The presence of three different functional groups (amino, bromo, nitrile) on the benzene (B151609) ring allows for highly selective chemical transformations. This chemo- and regioselectivity is a cornerstone of modern organic synthesis, enabling the precise construction of target molecules. nih.gov
Nucleophilic Aromatic Substitution: The bromine atom, activated by the electron-withdrawing nitrile groups, can be displaced by various nucleophiles. This allows for the introduction of a wide array of other functional groups at this position. Studies on the related 4-bromo-5-nitrophthalonitrile have demonstrated this reactivity, where the bromine is substituted by aryloxy groups. researchgate.net
Reactions of the Amino Group: The amino group can be modified through diazotization or can direct electrophilic substitution to specific positions on the ring.
Reactions of the Nitrile Groups: The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used as electrophilic partners in cyclization reactions to form nitrogen-containing heterocycles. nih.gov
This differential reactivity enables chemists to perform sequential reactions, modifying one part of the molecule while leaving the others intact, which is essential for the multi-step synthesis of complex organic compounds. nih.gov
Applications in Advanced Dye Chemistry
Phthalonitrile derivatives are fundamental building blocks for phthalocyanine dyes, a class of synthetic pigments known for their intense colors, exceptional stability, and versatile applications. nih.govnih.gov The synthesis of phthalocyanines from this compound leads to octasubstituted dyes where each of the four benzo units carries an amino and a bromo group.
These peripheral substituents play a critical role in tuning the final properties of the dye:
Color and Spectral Properties: The electron-donating amino group and the electron-withdrawing (by induction) bromo group modify the electronic structure of the phthalocyanine macrocycle. This directly impacts its light absorption spectrum, shifting the characteristic Q-band absorption and thus altering its color.
Solubility: A major challenge in phthalocyanine chemistry is their low solubility, which limits their processability and application. nih.gov Functional groups on the periphery can enhance solubility in common organic solvents, which is crucial for applications in printing inks, coatings, and photodynamic therapy.
Intermolecular Interactions: The substituents influence how the phthalocyanine molecules pack in the solid state, affecting their aggregation properties. Controlling aggregation is vital for applications in optical data storage and nonlinear optics.
The synthesis of specifically functionalized phthalonitriles, like this compound, is a key strategy for creating "designer" phthalocyanine dyes with tailored properties for advanced technological applications. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
